Naloxegol oxalate

Description

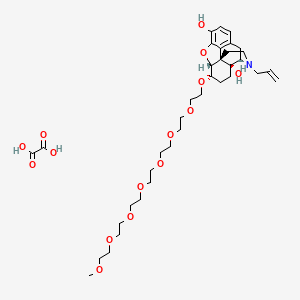

Structure

2D Structure

Properties

IUPAC Name |

(4R,4aS,7S,7aR,12bS)-7-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H53NO11.C2H2O4/c1-3-9-35-10-8-33-30-26-4-5-27(36)31(30)46-32(33)28(6-7-34(33,37)29(35)25-26)45-24-23-44-22-21-43-20-19-42-18-17-41-16-15-40-14-13-39-12-11-38-2;3-1(4)2(5)6/h3-5,28-29,32,36-37H,1,6-25H2,2H3;(H,3,4)(H,5,6)/t28-,29+,32-,33-,34+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYIRXLCPODKLG-VUTNLTPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOC1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC=C)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCOCCOCCOCCOCCOCCOCCO[C@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC=C)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H55NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50159395 | |

| Record name | Naloxegol oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

741.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354744-91-4 | |

| Record name | Naloxegol oxalate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354744914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naloxegol oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NALOXEGOL OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65I14TNM33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Deep Dive into the Gastrointestinal Mechanism of Action of Naloxegol Oxalate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Naloxegol, a peripherally acting mu-opioid receptor antagonist (PAMORA), is a polyethylene glycol (PEG)ylated derivative of naloxone designed to mitigate opioid-induced constipation (OIC) without compromising the central analgesic effects of opioids. This technical guide elucidates the core mechanism of action of naloxegol oxalate within the gastrointestinal (GI) tract, presenting a compilation of quantitative data from pivotal preclinical and clinical studies, detailed experimental methodologies, and visual representations of key pathways and workflows.

The primary mechanism of naloxegol involves its selective antagonism of mu-opioid receptors in the enteric nervous system. Opioids, widely prescribed for pain management, bind to these peripheral receptors, leading to a cascade of effects that culminate in constipation, including decreased GI motility, increased fluid absorption, and reduced intestinal secretions. Naloxegol, by competitively binding to these same receptors with high affinity, effectively displaces opioid agonists and reverses these downstream effects.

A key molecular feature of naloxegol is its PEGylation, which increases its molecular weight and hydrophilicity. This modification, coupled with its recognition as a substrate for the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier, severely restricts its ability to cross into the central nervous system (CNS). This peripheral selectivity is the cornerstone of its therapeutic utility, allowing it to counteract the constipating effects of opioids in the gut while preserving their pain-relieving actions in the brain and spinal cord.

This guide provides a comprehensive overview of the in vitro receptor binding and functional activity, in vivo effects on gastrointestinal transit, and the pivotal clinical trial data that underpin our understanding of naloxegol's mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of naloxegol.

Table 1: In Vitro Receptor Binding Affinity of Naloxegol

| Receptor Subtype | Ligand | Ki (nmol/L) | Cell Line | Reference |

| Mu-opioid | Naloxegol | 7.42 | CHO | [1] |

| Kappa-opioid | Naloxegol | 8.65 | CHO | [1] |

| Delta-opioid | Naloxegol | 203.0 | CHO | [1] |

Ki (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: In Vivo Antagonism of Morphine-Induced Effects by Naloxegol in Rats

| Effect | Naloxegol ED50 (mg/kg, oral) | Naloxone ED50 (mg/kg, oral) | Reference |

| Inhibition of GI Transit | 23.1 | 0.69 | |

| Antinociception (Hot Plate Assay) | 55.4 | 1.14 |

ED50 (median effective dose) is the dose of a drug that produces a therapeutic response in 50% of the population.

Table 3: Clinical Efficacy of Naloxegol in Patients with Opioid-Induced Constipation (KODIAC-4 & KODIAC-5 Trials)

| Endpoint | Naloxegol 25 mg | Placebo | p-value | Reference |

| KODIAC-4 | [2][3] | |||

| Response Rate (%) | 44 | 29 | 0.001 | |

| Median Time to First Post-Dose SBM (hours) | 6 | 36 | <0.001 | |

| KODIAC-5 | ||||

| Response Rate (%) | 40 | 29 | 0.021 | |

| Median Time to First Post-Dose SBM (hours) | 12 | 37 | <0.001 |

Response rate was defined as ≥3 spontaneous bowel movements (SBMs) per week and an increase from baseline of ≥1 SBM for ≥9 of 12 weeks and for ≥3 of the final 4 weeks.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of naloxegol for mu-, kappa-, and delta-opioid receptors.

Methodology:

-

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing cloned human mu-, kappa-, or delta-opioid receptors were used.

-

Assay Conditions: Competitive inhibition binding assays were performed in a 96-well plate format. The assay buffer for the mu-opioid receptor binding assay was supplemented with 100 mM NaCl.

-

Radioligands: Specific radioligands for each receptor subtype were used at a fixed concentration.

-

Competition: A range of concentrations of unlabeled naloxegol was incubated with the membranes and the radioligand.

-

Incubation: The plates were incubated to allow the binding to reach equilibrium.

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Detection: The amount of bound radioactivity on the filters was quantified using a liquid scintillation counter.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values were determined by nonlinear regression analysis of the competition curves. The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assays

Objective: To assess the agonist and antagonist activity of naloxegol at the mu-opioid receptor.

Methodology:

-

Membrane Preparation: Membranes from human embryonic kidney (HEK-293) cells stably expressing the human mu-opioid receptor were utilized.

-

Assay Buffer: The assay was conducted in a buffer containing HEPES, NaOH, NaCl, EDTA, MgCl2, and dithiothreitol (DTT).

-

Assay Components: The reaction mixture included the cell membranes, guanosine diphosphate (GDP), and the non-hydrolyzable GTP analog, [35S]GTPγS.

-

Agonist Mode: To test for agonist activity, increasing concentrations of naloxegol were added to the reaction mixture.

-

Antagonist Mode: To assess antagonist activity, a fixed concentration of a known mu-opioid agonist (e.g., DAMGO) was added along with increasing concentrations of naloxegol.

-

Incubation: The reaction was incubated to allow for G-protein activation and [35S]GTPγS binding.

-

Separation and Detection: The reaction was terminated by filtration, and the amount of bound [35S]GTPγS was measured by liquid scintillation counting.

-

Data Analysis: The data were analyzed to determine the EC50 (for agonists) or the pA2 (for antagonists), which is a measure of antagonist potency.

In Vivo Gastrointestinal Transit Model (Rat)

Objective: To evaluate the ability of naloxegol to antagonize morphine-induced inhibition of gastrointestinal transit.

Methodology:

-

Animal Model: Male Sprague-Dawley rats were used.

-

Treatment Groups: Rats were randomized to receive either vehicle, morphine alone, or morphine in combination with varying oral doses of naloxegol or naloxone.

-

Drug Administration: Morphine was administered intravenously, while naloxegol and naloxone were given orally.

-

Charcoal Meal: A charcoal meal, a non-absorbable marker, was administered orally after the drug treatments.

-

Transit Measurement: After a set period, the animals were euthanized, and the small intestine was carefully removed. The total length of the small intestine and the distance traveled by the charcoal meal were measured.

-

Data Analysis: The gastrointestinal transit was expressed as the percentage of the total length of the small intestine that the charcoal meal had traversed. The ED50 for the antagonism of morphine's effect was calculated.

Mandatory Visualizations

Caption: Signaling pathway of opioid action and naloxegol antagonism in the enteric nervous system.

Caption: Experimental workflow for characterizing the mechanism of action of naloxegol.

Caption: Mechanism of peripheral restriction of naloxegol at the blood-brain barrier.

References

- 1. The role of naloxegol in the management of opioid-induced bowel dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacologic Profile of Naloxegol, a Peripherally Acting µ-Opioid Receptor Antagonist, for the Treatment of Opioid-Induced Constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

The Pharmacodynamics of Naloxegol: A Peripherally Acting Mu-Opioid Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Naloxegol, a peripherally acting mu-opioid receptor antagonist (PAMORA), is a significant therapeutic agent for the management of opioid-induced constipation (OIC), a prevalent and often debilitating side effect of opioid therapy. This technical guide provides a comprehensive overview of the pharmacodynamics of naloxegol, detailing its mechanism of action, receptor binding affinity, and its effects on downstream signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this targeted therapy.

Mechanism of Action

Naloxegol is a PEGylated derivative of naloxone, an opioid antagonist.[1] The attachment of a polyethylene glycol (PEG) moiety to the naloxone molecule increases its molecular size and polarity.[2] This structural modification is crucial as it restricts naloxegol's ability to cross the blood-brain barrier (BBB).[1][3] Consequently, naloxegol selectively antagonizes mu-opioid receptors in the gastrointestinal (GI) tract without interfering with the centrally mediated analgesic effects of opioids.[2] Furthermore, naloxegol is a substrate for the P-glycoprotein (P-gp) transporter, an efflux pump at the BBB, which further limits its central nervous system (CNS) penetration.

In the periphery, particularly in the enteric nervous system of the GI tract, opioids bind to mu-opioid receptors, leading to a cascade of events that result in constipation. These effects include decreased intestinal motility, increased fluid absorption, and reduced intestinal secretions. Naloxegol competitively binds to these peripheral mu-opioid receptors, thereby inhibiting the effects of opioid agonists and restoring normal bowel function.

Receptor Binding and Affinity

In vitro studies have demonstrated naloxegol's high affinity for the mu-opioid receptor. It also exhibits affinity for kappa-opioid receptors and a much lower affinity for delta-opioid receptors.

| Parameter | Receptor | Value | Reference |

| Inhibition Constant (Ki) | Mu-Opioid | 7.42 nmol/l | |

| Kappa-Opioid | 8.65 nmol/l | ||

| Delta-Opioid | 203.0 nmol/l | ||

| pA2 Value | Mu-Opioid | 7.95 |

Table 1: Naloxegol Receptor Binding Affinity

The pA2 value indicates that naloxegol is a competitive antagonist at the mu-opioid receptor.

In Vivo Pharmacodynamics

Preclinical studies in animal models have further elucidated the peripheral selectivity of naloxegol. In rat models, orally administered naloxegol effectively antagonized morphine-induced delays in gastrointestinal transit without significantly reversing centrally mediated analgesia.

| Parameter | Assay | Naloxegol ED50 (mg/kg, p.o.) | Naloxone ED50 (mg/kg, p.o.) | Reference |

| Peripheral Effect | Antagonism of morphine-induced inhibition of gastrointestinal transit | 23.1 | 0.69 | |

| Central Effect | Antagonism of morphine-induced antinociception (hot plate assay) | 55.4 | 1.14 |

Table 2: In Vivo Efficacy of Naloxegol in Rat Models

Clinical Efficacy

The clinical efficacy of naloxegol in treating OIC in adult patients with chronic non-cancer pain was established in two pivotal Phase 3, randomized, double-blind, placebo-controlled trials: KODIAC-4 and KODIAC-5.

| Endpoint | Study | Naloxegol 12.5 mg | Naloxegol 25 mg | Placebo | Reference |

| Responder Rate (%) * | KODIAC-4 | 40.8% (p=0.02 vs placebo) | 44.4% (p=0.001 vs placebo) | 29.4% | |

| KODIAC-5 | 35.5% | 39.7% (p=0.021 vs placebo) | 29.3% | ||

| Median Time to First Post-Dose SBM (hours) | KODIAC-4 | 12.0 | 5.9 | 35.8 | |

| KODIAC-5 | 29.6 | 12.3 | 37.2 |

Table 3: Key Efficacy Outcomes from KODIAC-4 and KODIAC-5 Clinical Trials *A responder was defined as a patient who had ≥3 spontaneous bowel movements (SBMs) per week and an increase of ≥1 SBM from baseline for at least 9 of the 12 weeks of the study and for at least 3 of the last 4 weeks.

Secondary endpoints in these studies, including improvements in straining, stool consistency, and the number of SBMs per week, were also significantly better in the naloxegol 25 mg group compared to placebo.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of naloxegol for mu, kappa, and delta opioid receptors.

Methodology:

-

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human mu, kappa, or delta opioid receptor are used.

-

Radioligand: A specific radiolabeled ligand for each receptor is utilized (e.g., [³H]-DAMGO for mu, [³H]-U-69593 for kappa, [³H]-DPDPE for delta).

-

Competition Assay: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of naloxegol.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: Radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of naloxegol that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow.

In Vivo Gastrointestinal Transit Model (Rat)

Objective: To assess the in vivo efficacy of naloxegol in antagonizing opioid-induced delay in gastrointestinal transit.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Opioid Challenge: Animals are administered an opioid agonist, such as morphine, to induce constipation.

-

Test Substance Administration: Naloxegol or vehicle is administered orally at various doses prior to the opioid challenge.

-

Marker Administration: A non-absorbable marker (e.g., charcoal meal or a colored bead) is administered orally.

-

Measurement: After a specified time, the animals are euthanized, and the distance traveled by the marker through the small intestine is measured. Alternatively, the time to expel a bead inserted into the colon is recorded.

-

Data Analysis: The percentage of the total length of the small intestine traversed by the marker is calculated. The ED50 (the dose that produces 50% of the maximal effect) is then determined.

In Vivo Gastrointestinal Transit Model Workflow.

Signaling Pathways

The binding of opioid agonists to mu-opioid receptors in the enteric nervous system initiates a signaling cascade that leads to the symptoms of OIC. These receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/Go).

Activation of the mu-opioid receptor by an agonist leads to:

-

Inhibition of adenylyl cyclase: This results in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of ion channels: This includes the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.

The net effect of these actions is a reduction in neuronal excitability and a decrease in the release of neurotransmitters, such as acetylcholine, which are essential for coordinated peristaltic contractions. This leads to decreased gut motility. Opioids also increase fluid absorption from the intestinal lumen, contributing to harder stools.

Naloxegol, as a competitive antagonist, binds to the mu-opioid receptor but does not activate the downstream signaling cascade. By occupying the receptor, it prevents opioid agonists from binding and initiating these inhibitory effects, thereby restoring normal gut function.

Naloxegol's Antagonism of Mu-Opioid Receptor Signaling.

Conclusion

Naloxegol's pharmacodynamic profile as a peripherally acting mu-opioid receptor antagonist is well-characterized. Its PEGylated structure effectively restricts its entry into the central nervous system, allowing for the targeted reversal of opioid-induced constipation without compromising central analgesia. The robust preclinical and clinical data demonstrate its efficacy and mechanism of action, making it a valuable tool in the management of OIC for patients on chronic opioid therapy. This in-depth understanding of its pharmacodynamics is essential for the continued development and optimization of treatments for opioid-related adverse effects.

References

A Technical Guide to Naloxegol: The Role of PEGylation in Limiting Blood-Brain Barrier Permeability

For Researchers, Scientists, and Drug Development Professionals

Introduction: Addressing a Core Challenge in Pain Management

Opioid analgesics are a cornerstone of pain management, but their utility is often hampered by significant side effects, most notably opioid-induced constipation (OIC). OIC arises from the binding of opioids to mu (µ)-opioid receptors in the enteric nervous system, leading to decreased gastrointestinal motility.[1] A key challenge in treating OIC is to antagonize these peripheral receptors without blocking the central opioid receptors responsible for analgesia. Naloxegol was developed as a peripherally acting µ-opioid receptor antagonist (PAMORA) to specifically address this challenge.[1][2] It is a PEGylated derivative of naloxone, a potent opioid antagonist.[1][3] This guide delves into the core physicochemical modifications of naloxegol, specifically PEGylation, and how this strategy effectively limits its permeability across the blood-brain barrier (BBB), thereby preserving central analgesia.

The Dual-Mechanism Approach to Limiting CNS Penetration

The restricted central nervous system (CNS) access of naloxegol is not accidental but a deliberate outcome of rational drug design. Two primary mechanisms work in concert to ensure its peripheral action:

-

PEGylation: The covalent attachment of a polyethylene glycol (PEG) moiety to the naloxone molecule is the foundational modification. This process, known as PEGylation, increases the molecule's size and hydrophilicity. Molecules exceeding 400 Daltons generally exhibit poor BBB penetration, and PEGylation elevates naloxegol's molecular weight, thus physically hindering its ability to passively diffuse across the tightly regulated endothelial cells of the BBB.

-

P-glycoprotein (P-gp) Efflux: The BBB is fortified with active efflux transporters that expel xenobiotics from the brain. P-glycoprotein (P-gp), a product of the MDR1/ABCB1 gene, is a key efflux pump at the BBB. Naloxegol is a substrate for P-gp. This means that even if some naloxegol molecules were to cross into the endothelial cells of the BBB, they are actively transported back into the systemic circulation, further ensuring minimal CNS exposure.

This dual strategy of reduced passive permeability and active efflux is critical to naloxegol's clinical efficacy, allowing it to antagonize µ-opioid receptors in the gut without compromising the pain-relieving effects of opioids in the brain.

Quantitative Analysis of Naloxegol's Pharmacological Profile

The following tables summarize key quantitative data that characterize naloxegol's binding affinity and permeability, underpinning its designed mechanism of action.

Table 1: Opioid Receptor Binding Affinity

This table presents the binding affinities (Ki) of naloxegol compared to other relevant compounds at various opioid receptors. Ki is the inhibition constant, representing the concentration of a ligand that will bind to half the available receptors at equilibrium in the absence of a competing ligand; a lower Ki value indicates higher binding affinity.

| Compound | Receptor Subtype | Ki (nM) | Species | Source |

| Naloxegol | Human µ-opioid | 7.42 | Human | |

| Naloxegol | Human δ-opioid | 203 | Human | |

| Methylnaltrexone | Human µ-opioid | 22.1 | Human | |

| Morphine | µ-opioid | 0.6 | Rat | |

| Naloxone | µ-opioid | 1.52 | Human |

Data compiled from multiple sources to provide a comparative overview.

Table 2: In Vitro Permeability and P-gp Substrate Potential

The apparent permeability coefficient (Papp) is a measure of a drug's ability to cross a cell monolayer, serving as an in vitro model for intestinal or BBB permeability. A low A-B (apical to basolateral) Papp suggests poor absorption/penetration, while a high B-A (basolateral to apical) Papp, resulting in an efflux ratio (Papp B-A / Papp A-B) of ≥2, indicates the compound is a substrate for an efflux transporter like P-gp.

| Assay System | Direction | Naloxegol Papp (10⁻⁶ cm/s) | Efflux Ratio | Interpretation | Source |

| Caco-2 Cells | Apical to Basolateral (A-B) | Low (specific value not cited) | >2 (inferred) | Low permeability, P-gp substrate | |

| Rat Brain Perfusion | N/A | Penetrated 15-fold slower than naloxone | N/A | Low CNS penetration |

Key Experimental Methodologies

The quantitative data presented above are derived from established experimental protocols. Below are detailed methodologies for two of the most critical assays used in the characterization of naloxegol.

Protocol: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for a specific receptor.

Objective: To determine the Ki of naloxegol for the µ-opioid receptor.

Materials:

-

Receptor Source: Cell membranes from a stable cell line (e.g., HEK293) expressing the human µ-opioid receptor.

-

Radioligand: A high-affinity µ-opioid receptor agonist, such as [³H]DAMGO.

-

Test Compound: Naloxegol, prepared in a series of dilutions.

-

Non-specific Binding Control: A high concentration of a non-labeled antagonist, such as naloxone.

-

Buffers: Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and ice-cold wash buffer.

-

Apparatus: 96-well microtiter plates, glass fiber filters, filtration apparatus (cell harvester), and a liquid scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the test compound (naloxegol).

-

Reagent Addition:

-

Total Binding Wells: Add cell membrane preparation and a fixed concentration of [³H]DAMGO.

-

Non-specific Binding Wells: Add cell membranes, [³H]DAMGO, and a saturating concentration of naloxone.

-

Competition Wells: Add cell membranes, [³H]DAMGO, and the corresponding dilution of naloxegol.

-

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioactivity.

-

Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the naloxegol concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of naloxegol that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: In Vitro Permeability Assay (MDCK-MDR1 Model)

This assay is used to determine if a compound is a substrate of the P-gp efflux pump. It uses Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene, causing them to overexpress P-gp.

Objective: To determine the efflux ratio of naloxegol and confirm its status as a P-gp substrate.

Materials:

-

Cell Line: MDCK-MDR1 cells.

-

Culture System: Transwell™ inserts (e.g., 24-well format) with a semi-permeable membrane.

-

Test Compound: Naloxegol at a known concentration (e.g., 10 µM).

-

Buffers: Transport buffer (e.g., HBSS with HEPES, pH 7.4).

-

Controls: Prazosin (known P-gp substrate) as a positive control; Atenolol (low permeability) and Propranolol (high permeability) as reference compounds.

-

Apparatus: Cell culture incubator, plate reader or LC-MS/MS for sample analysis.

Procedure:

-

Cell Seeding and Culture: Seed MDCK-MDR1 cells onto the Transwell™ inserts and culture them for 4-5 days until they form a confluent, polarized monolayer.

-

Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.

-

Bidirectional Transport Study:

-

A-B Transport: Add the test compound (naloxegol) to the apical (A) chamber.

-

B-A Transport: In a separate set of wells, add the test compound to the basolateral (B) chamber.

-

-

Incubation: Incubate the plates at 37°C for a set time (e.g., 60-90 minutes).

-

Sample Collection: At the end of the incubation, collect samples from the receiver compartments (basolateral for A-B transport, apical for B-A transport) and from the donor compartments.

-

Quantification: Analyze the concentration of naloxegol in all samples using LC-MS/MS.

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C0) , where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

-

Calculate the Efflux Ratio: ER = Papp (B-A) / Papp (A-B) . An ER ≥ 2 indicates that the compound is a substrate for an efflux transporter.

-

Visualizations: Pathways and Processes

The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.

Caption: Signaling pathway of naloxegol's peripheral action.

Caption: Dual mechanism limiting naloxegol's BBB permeability.

Caption: Experimental workflow for an in vitro P-gp substrate assay.

Conclusion

Naloxegol represents a successful application of medicinal chemistry principles to solve a significant clinical problem. Through the strategic implementation of PEGylation, naloxegol's physicochemical properties were modified to reduce its passive permeability across the blood-brain barrier. This effect is powerfully augmented by the molecule's interaction with the P-glycoprotein efflux pump, which actively removes it from the CNS. The result is a peripherally restricted µ-opioid receptor antagonist that effectively treats opioid-induced constipation without compromising the essential analgesic effects of opioid therapy, thereby improving the quality of life for patients requiring chronic pain management.

References

A Technical Guide to the Chemical Structure and Synthesis of Naloxegol from Naloxone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naloxegol, marketed under trade names such as Movantik and Moventig, is a peripherally acting μ-opioid receptor antagonist (PAMORA) designed to treat opioid-induced constipation (OIC) in adult patients with chronic non-cancer pain.[1][2] Its chemical structure is a pegylated derivative of naloxone, a modification that restricts its ability to cross the blood-brain barrier.[2][3][4] This targeted action allows naloxegol to alleviate the constipating effects of opioids in the gastrointestinal tract without compromising their centrally mediated analgesic effects. This guide provides a detailed overview of the chemical structure of naloxegol and its synthesis from the precursor molecule, naloxone.

Chemical Structures of Naloxone and Naloxegol

Naloxegol is synthesized from naloxone, an opioid antagonist derived from thebaine. The key structural difference is the addition of a polyethylene glycol (PEG) chain to the 6-hydroxyl group of the naloxone backbone. Specifically, the 6-α-hydroxyl group of α-naloxol (the reduced form of naloxone) is connected via an ether linkage to a monomethoxy-terminated n=7 oligomer of PEG.

Synthesis of Naloxegol from Naloxone

The synthesis of naloxegol from naloxone is a multi-step process that involves protection of the phenolic hydroxyl group, stereoselective reduction of the ketone, pegylation, and finally deprotection and salt formation. A robust commercial process for preparing naloxegol oxalate from naloxone has been developed, achieving high yield and purity of over 99.5%.

Synthetic Pathway Overview

The overall synthetic pathway can be visualized as a series of sequential reactions starting from naloxone hydrochloride dihydrate.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of this compound.

| Step | Product | Yield | Purity | Reference |

| Protection | 3-O-MEM Naloxone | 94.6% | 99.85% (HPLC) | |

| Stereoselective Reduction | 3-O-MEM α-Naloxol Oxalate Salt | 82.7% | ≥99.7% (α-epimer) | |

| Pegylation & Deprotection to Base | Naloxegol Free Base | - | >95.5% | |

| Salt Formation | This compound | 87.8% | >99.5% |

Experimental Protocols

Preparation of 3-O-MEM Naloxone (Protection)

The phenolic hydroxyl group of naloxone is protected using methoxyethoxymethyl chloride (MEM-Cl).

-

Reagents and Solvents: Naloxone hydrochloride dihydrate, N,N'-Diisopropylethylamine (DIPEA), dichloromethane, purified water.

-

Procedure:

-

N,N'-Diisopropylethylamine is slowly added to a solution of naloxone hydrochloride dihydrate in dichloromethane at 15–20 °C.

-

Purified water is added, and the biphasic solution is stirred.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are concentrated by distillation under reduced pressure at a temperature below 40 °C.

-

Preparation of 3-O-MEM α-Naloxol (Stereoselective Reduction)

The ketone group of 3-O-MEM naloxone is stereoselectively reduced to the α-epimer of the alcohol.

-

Reagents and Solvents: 3-O-MEM naloxone, lithium tri-tert-butoxy aluminium hydride (LTBA), toluene, 2-methoxyethanol, ethyl acetate.

-

Procedure:

-

Lithium tri-tert-butoxy aluminium hydride (LTBA) is added to toluene at 0–10 °C.

-

A solution of 3-O-MEM naloxone in a mixture of toluene and 2-methoxyethanol is added drop-wise to the pre-cooled LTBA suspension at 0–10 °C.

-

After the addition, the reaction temperature is raised to 20–30 °C and stirred for 1 hour.

-

The reaction is quenched by adding ethyl acetate at 5–10 °C.

-

Preparation of 3-O-MEM Naloxegol (Pegylation)

The resulting hydroxyl group is then pegylated. This step involves the alkylation of the alcohol with a PEG derivative.

-

Reagents: 3-O-MEM α-Naloxol, sodium hydride, CH₃(OCH₂CH₂)₇Br.

-

Procedure:

-

The alcohol is deprotonated with sodium hydride.

-

The resulting alkoxide is then alkylated with CH₃(OCH₂CH₂)₇Br to yield the pegylated intermediate.

-

Preparation of Naloxegol Base (Deprotection)

The MEM protecting group is removed under acidic conditions.

-

Reagents and Solvents: 3-O-MEM naloxegol, hydrogen chloride solution in ethyl acetate, BHT (butylated hydroxytoluene), purified water.

-

Procedure:

-

A solution of hydrogen chloride in ethyl acetate is slowly added to a solution of 3-O-MEM naloxegol and BHT in ethyl acetate at 10–15 °C.

-

The mixture is stirred for approximately 90 minutes at 10–15 °C.

-

After the reaction is complete, purified water is added at 10–20 °C.

-

The organic layer is separated, and the aqueous layer is washed with ethyl acetate.

-

The aqueous solution of naloxegol hydrobromide is then treated with a base like sodium carbonate to a pH of about 7.5–9.0 and extracted to obtain the naloxegol free base.

-

Preparation of this compound (Salt Formation)

The final step is the formation of the pharmaceutically acceptable oxalate salt.

-

Reagents and Solvents: Naloxegol, oxalic acid, methyl-tert-butylether (MTBE), n-propanol.

-

Procedure:

-

Naloxegol is dissolved in a mixture of MTBE and n-propanol.

-

A solution of oxalic acid in MTBE and n-propanol is slowly added to the naloxegol base solution.

-

This compound precipitates during the addition. The resulting slurry is stirred for about 3 hours.

-

The mixture is cooled to 12–15 °C and stirred for an additional 45 minutes.

-

The product is filtered under a nitrogen atmosphere, washed with MTBE, and dried under vacuum at 25–30 °C.

-

Mechanism of Action: Peripheral Restriction

The key to naloxegol's therapeutic profile is its peripheral selectivity, which is a direct consequence of its chemical structure. The attached PEG chain increases the molecule's size and polarity, which in turn reduces its ability to cross the blood-brain barrier. Furthermore, naloxegol is a substrate for the P-glycoprotein (P-gp) transporter, an efflux pump at the blood-brain barrier that actively removes the drug from the central nervous system, further limiting its central effects.

Conclusion

The synthesis of naloxegol from naloxone is a well-defined and optimized process, crucial for the production of this important therapeutic agent for managing opioid-induced constipation. The chemical modifications, particularly the addition of the PEG chain, are central to its mechanism of action, ensuring peripheral selectivity and minimizing central nervous system side effects. The detailed synthetic protocols and quantitative data provided in this guide offer valuable insights for researchers and professionals in the field of drug development and manufacturing.

References

In-Depth Technical Guide: Naloxegol Oxalate's Affinity for the Mu-Opioid Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of naloxegol oxalate's binding affinity for the mu-opioid receptor (MOR). It includes a detailed summary of quantitative binding data, in-depth experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

Naloxegol is a peripherally acting mu-opioid receptor antagonist.[1] Its affinity for the mu-opioid receptor has been characterized using various in-vitro assays. The following tables summarize the key quantitative data regarding its binding affinity.

| Ligand | Receptor Subtype | Assay Type | Cell Line | Parameter | Value | Reference |

| Naloxegol | Human µ-opioid | Radioligand Binding | CHO cells | Kᵢ | 7.42 nM | [1][2][3] |

| Naloxegol | Human µ-opioid | Functional Assay ([³⁵S]GTPγS) | HEK-293s cells | pA₂ | 7.95 | [2] |

| Naloxegol | Human κ-opioid | Radioligand Binding | CHO cells | Kᵢ | 8.65 nM | |

| Naloxegol | Human δ-opioid | Radioligand Binding | CHO cells | Kᵢ | 203.0 nM | |

| Naloxegol | Human µ-opioid | - | - | Kᵢ | 33.8 nM |

Note: The Kᵢ (inhibition constant) represents the concentration of a ligand that will bind to half the binding sites at equilibrium. A lower Kᵢ value indicates a higher binding affinity. The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve, providing a measure of antagonist potency.

Experimental Protocols

The determination of naloxegol's binding affinity for the mu-opioid receptor primarily involves radioligand binding assays and functional assays such as the [³⁵S]GTPγS binding assay.

Radioligand Competitive Inhibition Binding Assay

This assay measures the affinity of an unlabeled ligand (naloxegol) by its ability to compete with a radiolabeled ligand for binding to the mu-opioid receptor.

Objective: To determine the inhibition constant (Kᵢ) of naloxegol for the mu-opioid receptor.

Materials:

-

Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human mu-opioid receptor.

-

Radiolabeled ligand (e.g., [³H]DAMGO).

-

Unlabeled this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize CHO cells expressing the human mu-opioid receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following components in order:

-

Assay buffer.

-

A fixed concentration of the radiolabeled ligand.

-

Increasing concentrations of unlabeled this compound (or vehicle for total binding).

-

For non-specific binding, add a high concentration of a non-radiolabeled opioid agonist or antagonist (e.g., naloxone).

-

Cell membrane preparation (typically 10-20 µg of protein per well).

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the naloxegol concentration.

-

Determine the IC₅₀ value (the concentration of naloxegol that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

[³⁵S]GTPγS Functional Binding Assay

This functional assay measures the activation of G proteins coupled to the mu-opioid receptor. As an antagonist, naloxegol's potency is determined by its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.

Objective: To determine the pA₂ value of naloxegol, a measure of its antagonist potency.

Materials:

-

Membranes from Human Embryonic Kidney (HEK)-293s cells stably expressing the human mu-opioid receptor.

-

[³⁵S]GTPγS (non-hydrolyzable GTP analog).

-

Unlabeled GTPγS.

-

GDP (Guanosine diphosphate).

-

A mu-opioid receptor agonist (e.g., DAMGO).

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 3 mM MgCl₂, 0.2 mM EGTA.

-

Scintillation cocktail.

-

Filter plates (e.g., 96-well Unifilter GF/B).

-

Plate scintillation counter.

Procedure:

-

Membrane Preparation: Prepare membranes from HEK-293s cells expressing the human mu-opioid receptor as described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, prepare serial dilutions of the agonist (e.g., DAMGO) in the absence and presence of several fixed concentrations of naloxegol.

-

Reaction Mixture: To each well, add the following in order:

-

Assay buffer.

-

GDP (final concentration typically 10-30 µM).

-

Cell membrane preparation (typically 10-20 µg of protein per well).

-

Agonist and/or antagonist dilutions.

-

-

Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.

-

Initiation of Reaction: Add [³⁵S]GTPγS (final concentration typically 0.05-0.1 nM) to each well to start the binding reaction.

-

Incubation: Incubate the plate at 30°C for 45-60 minutes with gentle shaking.

-

Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate. Wash the filters multiple times with ice-cold wash buffer.

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a plate scintillation counter.

-

Data Analysis (Schild Analysis):

-

For each concentration of naloxegol, plot the agonist dose-response curve and determine the EC₅₀ value.

-

Calculate the dose ratio (DR), which is the ratio of the agonist EC₅₀ in the presence of the antagonist to the agonist EC₅₀ in the absence of the antagonist.

-

Create a Schild plot by graphing log(DR-1) on the y-axis against the log of the molar concentration of naloxegol on the x-axis.

-

The x-intercept of the linear regression of the Schild plot provides the pA₂ value. A slope of approximately 1 is indicative of competitive antagonism.

-

Visualizations

Mu-Opioid Receptor Signaling Pathway

The following diagram illustrates the canonical G-protein dependent signaling pathway of the mu-opioid receptor and the inhibitory action of naloxegol.

Caption: Mu-opioid receptor signaling and naloxegol's mechanism.

Experimental Workflow for [³⁵S]GTPγS Binding Assay

This diagram outlines the key steps in the [³⁵S]GTPγS binding assay to determine the antagonist potency of naloxegol.

Caption: Workflow for the [³⁵S]GTPγS binding assay.

References

- 1. The role of naloxegol in the management of opioid-induced bowel dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacologic Profile of Naloxegol, a Peripherally Acting µ-Opioid Receptor Antagonist, for the Treatment of Opioid-Induced Constipation - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Naloxegol Oxalate: A Deep Dive into CYP3A4-Mediated Pathways

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Naloxegol, a peripherally acting mu-opioid receptor antagonist (PAMORA), is a PEGylated derivative of naloxone designed to treat opioid-induced constipation (OIC) without compromising central analgesic effects. Its pharmacokinetic profile is characterized by rapid oral absorption, extensive metabolism primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system, and predominantly fecal excretion. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of naloxegol oxalate, with a specific focus on its interaction with CYP3A4. Detailed experimental protocols from key clinical studies are presented, alongside structured quantitative data and visualizations of metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Opioid-induced constipation is a prevalent and often debilitating side effect of chronic opioid therapy. Naloxegol offers a targeted approach by selectively antagonizing mu-opioid receptors in the gastrointestinal tract.[1] The PEGylation of the naloxone molecule restricts its ability to cross the blood-brain barrier, thereby preserving the central analgesic effects of opioids.[1] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties, particularly its significant reliance on CYP3A4 for clearance, is critical for its safe and effective use, especially in the context of polypharmacy.

Pharmacokinetics

Naloxegol is rapidly absorbed following oral administration, with peak plasma concentrations (Cmax) typically reached within two hours.[2][3] It exhibits a plasma half-life of 6 to 11 hours.[2] The primary route of elimination is through hepatic metabolism, with a smaller contribution from renal excretion.

Absorption and Distribution

Following oral administration, naloxegol is quickly absorbed. The presence of a second peak in plasma concentration profiles suggests potential enterohepatic recycling. Plasma protein binding of naloxegol is low, at approximately 4.2%.

Metabolism

Naloxegol undergoes extensive and rapid metabolism, primarily mediated by the CYP3A4 isoenzyme. It is also a substrate for the P-glycoprotein (P-gp) transporter. Six metabolites have been identified in human plasma, urine, and feces. The major metabolic pathways include:

-

N-dealkylation: Removal of the N-allyl group.

-

Oxidation and shortening of the PEG chain: Modifications to the polyethylene glycol moiety.

-

Demethylation: Removal of a methyl group.

Excretion

The primary route of excretion for naloxegol and its metabolites is through the feces. Following administration of radiolabeled naloxegol, approximately 68% of the dose is recovered in the feces and 16% in the urine.

Quantitative Pharmacokinetic Data

The following tables summarize key quantitative data from clinical studies on naloxegol pharmacokinetics and its interaction with CYP3A4 modulators.

Table 1: Pharmacokinetic Parameters of Naloxegol (25 mg single oral dose)

| Parameter | Value | Reference |

| Tmax (Time to Peak Concentration) | < 2 hours | |

| t1/2 (Half-life) | 6 - 11 hours | |

| Plasma Protein Binding | ~4.2% |

Table 2: Effect of CYP3A4 Modulators on Naloxegol Pharmacokinetics

| Co-administered Drug | CYP3A4/P-gp Effect | Change in Naloxegol AUC | Change in Naloxegol Cmax | Reference |

| Ketoconazole (Strong Inhibitor) | Strong CYP3A4 and P-gp inhibitor | 12.9-fold increase | 9.58-fold increase | |

| Diltiazem (Moderate Inhibitor) | Moderate CYP3A4 and P-gp inhibitor | 3.4-fold increase | 2.86-fold increase | |

| Rifampin (Strong Inducer) | Strong CYP3A4 and P-gp inducer | 89% decrease | Not specified |

Experimental Protocols

This section details the methodologies employed in key clinical studies that have defined the pharmacokinetic and metabolic profile of naloxegol.

Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study

Objective: To characterize the ADME of a single oral dose of [14C]-labeled naloxegol in healthy male subjects.

Methodology:

-

Study Design: Phase 1, open-label, single-center, mass-balance study.

-

Subjects: 6 healthy male volunteers.

-

Dosing: A single oral solution of [14C]-labeled naloxegol (27 mg, 3.43 MBq) was administered to fasted subjects.

-

Sample Collection: Blood, urine, and fecal samples were collected at predose and various intervals post-dose.

-

Bioanalysis:

-

Quantification of Naloxegol: Concentrations of naloxegol in plasma and urine were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The lower limit of quantification was 0.1 ng/mL for plasma and 25 ng/mL for urine.

-

Metabolite Identification: Metabolite profiling in plasma, urine, and feces was performed using liquid chromatography with parallel radioactivity measurement and mass spectrometry.

-

-

Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated for each subject.

Drug-Drug Interaction Studies with CYP3A4 Modulators

Objective: To evaluate the effects of a strong CYP3A4 inhibitor (ketoconazole), a moderate CYP3A4 inhibitor (diltiazem), and a strong CYP3A4 inducer (rifampin) on the pharmacokinetics of naloxegol.

Methodology:

-

Study Design: Separate open-label, non-randomized, fixed-sequence, three-period, three-treatment crossover studies were conducted in healthy volunteers.

-

Dosing:

-

Naloxegol: A single 25 mg oral dose.

-

Ketoconazole Study: Naloxegol alone, followed by naloxegol co-administered with ketoconazole (400 mg once daily).

-

Diltiazem Study: Naloxegol alone, followed by naloxegol co-administered with diltiazem extended-release (240 mg once daily).

-

Rifampin Study: Naloxegol alone, followed by naloxegol co-administered with rifampin (600 mg once daily).

-

-

Pharmacokinetic Sampling: Serial blood samples were collected to determine the plasma concentrations of naloxegol.

-

Bioanalysis: Plasma concentrations of naloxegol were measured using a validated bioanalytical method.

In Vitro Metabolism Studies

While specific in vitro study protocols for naloxegol with human liver microsomes are not detailed in the provided search results, a general methodology for such studies is as follows:

Objective: To determine the metabolic stability and identify the enzymes responsible for the metabolism of a test compound.

General Methodology:

-

Enzyme Source: Human liver microsomes, which contain a high concentration of CYP enzymes.

-

Incubation: The test compound (naloxegol) is incubated with human liver microsomes in the presence of NADPH (a necessary cofactor for CYP activity).

-

Analysis: The reaction mixture is analyzed at different time points using LC-MS/MS to measure the disappearance of the parent drug and the formation of metabolites.

-

Reaction Phenotyping: To identify the specific CYP isoforms involved, the incubation can be repeated in the presence of selective chemical inhibitors for different CYP enzymes or by using recombinant human CYP enzymes.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic pathway of naloxegol and the workflow of a typical drug-drug interaction study.

Caption: Metabolic pathway of naloxegol via CYP3A4.

Caption: Workflow of a crossover drug-drug interaction study.

Conclusion

The pharmacokinetic profile of this compound is significantly influenced by its extensive metabolism via CYP3A4. This makes it susceptible to drug-drug interactions with strong and moderate inhibitors or inducers of this enzyme system. The data and experimental protocols summarized in this guide highlight the importance of considering potential drug interactions when prescribing naloxegol to ensure patient safety and therapeutic efficacy. The provided visualizations offer a clear and concise representation of the key metabolic pathways and study designs, serving as a valuable resource for professionals in the field of drug development and clinical research. A thorough understanding of these principles is paramount for the rational use of naloxegol in the management of opioid-induced constipation.

References

The Impact of Naloxegol on Gastrointestinal Motility in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opioid-induced constipation (OIC) is a prevalent and often debilitating side effect of opioid therapy, significantly impacting patient quality of life and adherence to pain management regimens. Naloxegol, a peripherally acting mu-opioid receptor antagonist (PAMORA), was specifically developed to mitigate the gastrointestinal side effects of opioids without compromising their central analgesic effects. This technical guide provides an in-depth overview of the preclinical studies that have elucidated the effects of naloxegol on gastrointestinal motility. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals working in gastroenterology, pharmacology, and related fields. This guide details the experimental protocols used to evaluate naloxegol's efficacy, presents quantitative data from key preclinical models, and illustrates the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

Naloxegol is a PEGylated derivative of naloxone. This structural modification increases the molecule's size and polarity, making it a substrate for the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier.[1][2] This effectively restricts its ability to cross into the central nervous system (CNS), thus preserving the centrally mediated analgesic effects of opioids.[1][2] In the periphery, particularly in the gastrointestinal tract, naloxegol acts as a competitive antagonist at mu-opioid receptors, and to a lesser extent at kappa- and delta-opioid receptors.[3] By blocking these receptors in the enteric nervous system, naloxegol counteracts the inhibitory effects of opioids on gut motility, secretion, and fluid balance, thereby alleviating constipation.

Signaling Pathways

Opioids exert their effects on the gastrointestinal tract by binding to opioid receptors on enteric neurons. The activation of mu-opioid receptors by agonists like morphine leads to a cascade of intracellular events that ultimately inhibit neuronal excitability and neurotransmitter release, resulting in decreased peristalsis and increased fluid absorption. Naloxegol, as a competitive antagonist, blocks these signaling pathways.

Caption: Mu-opioid receptor signaling cascade in enteric neurons and the antagonistic action of naloxegol.

Quantitative Data from Preclinical Models

The following tables summarize the quantitative data from key preclinical studies investigating the efficacy of naloxegol in reversing opioid-induced effects on gastrointestinal motility and its selectivity for peripheral versus central opioid receptors.

Table 1: In Vitro Opioid Receptor Binding Affinity of Naloxegol

| Receptor Subtype | Parameter | Value (nM) | Reference |

| Human Mu-Opioid | Ki | 7.42 | |

| Human Kappa-Opioid | Ki | 8.65 | |

| Human Delta-Opioid | Ki | 203.0 |

Table 2: In Vivo Efficacy of Naloxegol in Rat Models

| Model | Opioid Agonist | Parameter | Naloxegol ED50 (mg/kg, p.o.) | Naloxone ED50 (mg/kg, p.o.) | Reference |

| Gastrointestinal Transit | Morphine | Antagonism of transit inhibition | 23.1 | 0.69 | |

| Hot Plate Nociception | Morphine | Antagonism of analgesia | 55.4 | 1.14 |

Experimental Protocols

Detailed methodologies for the key preclinical experiments are provided below to facilitate replication and further investigation.

In Vitro Opioid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of naloxegol for human opioid receptors.

Methodology:

-

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing cloned human mu-, delta-, or kappa-opioid receptors are used.

-

Radioligand Binding Assay:

-

Membranes are incubated with a specific radioligand (e.g., [3H]-DAMGO for mu-receptors, [3H]-naltrindole for delta-receptors, or [3H]-U69593 for kappa-receptors) and varying concentrations of naloxegol.

-

The incubation is carried out in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled opioid ligand (e.g., naloxone).

-

-

Data Analysis:

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The IC50 (concentration of naloxegol that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

-

The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow of the in vitro opioid receptor binding assay.

In Vivo Gastrointestinal Transit Assay (Rat Model)

Objective: To assess the ability of naloxegol to antagonize morphine-induced inhibition of gastrointestinal transit.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Experimental Groups: Animals are divided into groups including vehicle control, morphine + vehicle, and morphine + various doses of naloxegol.

-

Procedure:

-

Rats are fasted overnight with free access to water.

-

Morphine (or vehicle) is administered, typically subcutaneously.

-

After a set time (e.g., 30 minutes), naloxegol (or vehicle) is administered orally.

-

Following another interval (e.g., 30 minutes), a charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia) is administered orally.

-

After a final time period (e.g., 60 minutes), the animals are euthanized.

-

-

Measurement:

-

The small intestine is carefully excised from the pyloric sphincter to the ileocecal junction.

-

The total length of the small intestine and the distance traveled by the charcoal meal are measured.

-

The gastrointestinal transit is expressed as the percentage of the total length of the small intestine traveled by the charcoal.

-

-

Data Analysis: The ED50 (the dose of naloxegol that produces 50% of the maximal reversal of morphine's effect) is calculated from the dose-response curve.

Caption: Workflow of the in vivo gastrointestinal transit assay.

Hot Plate Nociception Assay (Rat Model)

Objective: To evaluate the effect of naloxegol on the central analgesic effect of morphine.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used.

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

-

Procedure:

-

A baseline latency to a nociceptive response (e.g., licking a hind paw or jumping) is determined for each rat before drug administration. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

Morphine (or vehicle) is administered.

-

Naloxegol (or vehicle) is administered at a set time after morphine.

-

The latency to the nociceptive response is measured at various time points after drug administration.

-

-

Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. The ED50 for the antagonism of morphine-induced analgesia is then determined.

Isolated Guinea Pig Ileum Contractility Assay

Objective: To assess the effect of naloxegol on opioid-induced inhibition of smooth muscle contraction in an ex vivo setting.

Methodology:

-

Tissue Preparation: A segment of the ileum is isolated from a guinea pig and mounted in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Stimulation: The tissue is subjected to electrical field stimulation to induce twitch contractions, which are mediated by the release of acetylcholine from enteric neurons.

-

Procedure:

-

A stable baseline of twitch contractions is established.

-

An opioid agonist (e.g., morphine) is added to the organ bath, which typically inhibits the twitch contractions.

-

Increasing concentrations of naloxegol are then added to the bath to determine its ability to reverse the opioid-induced inhibition.

-

-

Measurement: The amplitude of the twitch contractions is recorded using an isometric force transducer.

-

Data Analysis: The concentration of naloxegol required to produce a 50% reversal of the opioid-induced inhibition (IC50) is determined.

Conclusion

Preclinical studies have robustly demonstrated that naloxegol is a potent and peripherally selective mu-opioid receptor antagonist. In vitro assays have confirmed its high affinity for the mu-opioid receptor. In vivo models of gastrointestinal motility have shown its efficacy in reversing opioid-induced constipation at doses that do not significantly antagonize the central analgesic effects of opioids. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the therapeutic potential of naloxegol and the development of novel treatments for opioid-induced bowel dysfunction. The clear distinction between its peripheral and central effects underscores its targeted mechanism of action and its value as a therapeutic agent for patients suffering from OIC.

References

- 1. dovepress.com [dovepress.com]

- 2. Efficacy and Safety of Naloxegol in Patients with Chronic Non-Cancer Pain Who Experience Opioid-Induced Constipation: A Pooled Analysis of Two Global, Randomized Controlled Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of naloxegol in the management of opioid-induced bowel dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

The Journey of Naloxegol Oxalate: From Bench to Bedside

A Technical Guide on the Discovery and Development of a Peripherally Acting Mu-Opioid Receptor Antagonist

Naloxegol oxalate, marketed as Movantik®, represents a significant advancement in the management of opioid-induced constipation (OIC), a prevalent and often distressing side effect of opioid therapy for chronic pain. This technical guide provides an in-depth exploration of the discovery, development, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals. Through a detailed examination of preclinical and clinical data, experimental protocols, and the underlying scientific rationale, this document illuminates the journey of naloxegol from a targeted molecular concept to a clinically effective therapeutic agent.

The Unmet Need and a Targeted Approach: Discovery of Naloxegol

The development of naloxegol was driven by the need for a treatment for OIC that could alleviate the gastrointestinal side effects of opioids without compromising their central analgesic effects.[1][2] Opioids exert their analgesic action by binding to mu (µ)-opioid receptors in the central nervous system (CNS). However, they also bind to µ-opioid receptors in the enteric nervous system of the gastrointestinal (GI) tract, leading to decreased motility, increased fluid absorption, and consequently, constipation.[1][2]

The core concept behind naloxegol's design was to create a µ-opioid receptor antagonist with restricted access to the CNS. This was achieved through the PEGylation of naloxone, a well-established opioid antagonist.[2] The attachment of a polyethylene glycol (PEG) chain to the naloxone molecule increases its molecular size and polarity, thereby limiting its ability to cross the blood-brain barrier (BBB). This strategic modification allows naloxegol to act primarily on peripheral µ-opioid receptors in the GI tract, effectively reversing OIC without interfering with the pain-relieving effects of opioids in the brain.

Preclinical Pharmacology: Establishing Peripheral Selectivity and Efficacy

A series of in vitro and in vivo preclinical studies were instrumental in characterizing the pharmacological profile of naloxegol and confirming its mechanism of action.

In Vitro Receptor Binding and Functional Activity

Binding affinity and functional activity assays were crucial in determining naloxegol's potency and selectivity for opioid receptors.

Experimental Protocol: Opioid Receptor Binding Assays

-

Objective: To determine the binding affinity (Ki) of naloxegol for human µ-, delta (δ)-, and kappa (κ)-opioid receptors.

-

Methodology: Competitive binding assays were performed using membranes from HEK-293s cells stably expressing the respective cloned human opioid receptors. A radioligand specific for each receptor subtype was used in the presence of varying concentrations of naloxegol. The concentration of naloxegol that inhibited 50% of the radioligand binding (IC50) was determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Experimental Protocol: [³⁵S]GTPγS Functional Activity Assays

-

Objective: To assess the agonist or antagonist activity of naloxegol at the human µ-opioid receptor.

-

Methodology: These assays were conducted using membranes from HEK-293s cells expressing human µ-opioid receptors. The binding of [³⁵S]GTPγS to G-proteins, a measure of receptor activation, was quantified in the presence of naloxegol alone (to test for agonist activity) or in the presence of a known µ-opioid agonist (DAMGO) and varying concentrations of naloxegol (to test for antagonist activity).

Table 1: In Vitro Opioid Receptor Binding Affinities (Ki) and Functional Activity of Naloxegol

| Parameter | µ-Opioid Receptor | δ-Opioid Receptor | κ-Opioid Receptor |

| Binding Affinity (Ki, nM) | 7.42 | 203 | - |

| Functional Activity | Neutral Antagonist | Weak Antagonist | Partial Agonist |

| IC50 (nM) | - | 866 | 37 |

| EC50 (nM) | - | - | 47 |

| pA2 | 7.95 | - | - |

Note: A lower Ki value indicates higher binding affinity. pA2 is a measure of antagonist potency.

The in vitro data demonstrated that naloxegol is a potent antagonist at the µ-opioid receptor with significantly lower affinity for the δ-opioid receptor.

In Vivo Models: Demonstrating Peripheral Action and Efficacy

Animal models were employed to evaluate the in vivo efficacy of naloxegol in reversing opioid-induced effects on GI transit and to assess its potential to interfere with central analgesia.

Experimental Protocol: Rat Model of Morphine-Induced Inhibition of Gastrointestinal Transit

-

Objective: To assess the ability of orally administered naloxegol to reverse the constipating effects of morphine.

-

Methodology: Rats were treated with morphine to induce a delay in gastrointestinal transit. Subsequently, different doses of oral naloxegol or naloxone were administered. The primary endpoint was the dose required to achieve 50% of the maximal effect (ED50) in antagonizing the morphine-induced inhibition of GI transit.

Experimental Protocol: Rat Hot Plate Assay for Antinociception

-

Objective: To determine the extent to which oral naloxegol antagonizes the central analgesic effect of morphine.

-

Methodology: The analgesic effect of morphine was measured by the latency of the rats' response to a thermal stimulus (hot plate). The ability of different oral doses of naloxegol or naloxone to reverse this analgesic effect was quantified to determine the ED50.

Table 2: In Vivo Potency of Oral Naloxegol and Naloxone in Rats

| Compound | Antagonism of Morphine-Induced Inhibition of GI Transit (ED50, mg/kg) | Antagonism of Morphine-Induced Antinociception (ED50, mg/kg) |

| Naloxegol | 23.1 | 55.4 |

| Naloxone | 0.69 | 1.14 |

These preclinical findings were critical in demonstrating naloxegol's preferential antagonism of peripheral µ-opioid receptors in the gut, with a significantly lower impact on central opioid-mediated analgesia compared to naloxone.

Chemical Development and Synthesis

The synthesis of this compound originates from naloxone, an easily accessible starting material. The process involves the PEGylation of naloxone to form the naloxegol base, which is then converted to the stable oxalate salt.

Experimental Protocol: Synthesis of this compound

-

Preparation of 3-O-MEM Naloxegol: The synthesis begins with the protection of the 3-hydroxyl group of naloxone with a methoxymethyl (MEM) group.

-

Formation of Naloxegol Base: The protected naloxone derivative is then reacted with a monomethoxy-terminated polyethylene glycol (PEG) chain.

-

Deprotection: The MEM protecting group is removed to yield the naloxegol free base.

-

Salt Formation: The naloxegol base is reacted with anhydrous oxalic acid in a mixture of solvents such as n-propanol and methyl-tert-butylether (MTBE) to precipitate this compound. The resulting product is then filtered, washed, and dried.

References

Methodological & Application

Application Note: A Validated RP-HPLC Method for the Quantification of Naloxegol Oxalate in Pharmaceutical Dosage Forms

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of naloxegol oxalate in pharmaceutical preparations. Naloxegol, a peripherally acting µ-opioid receptor antagonist, is used to treat opioid-induced constipation.[1][2] The described isocratic method is simple, precise, accurate, and suitable for routine quality control analysis.[3][4]

Introduction

Naloxegol is a PEGylated derivative of naloxone, designed to limit its entry into the central nervous system, thereby antagonizing peripheral µ-opioid receptors in the gastrointestinal tract without compromising centrally mediated analgesia.[5] Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical dosage forms. This document provides a detailed protocol for an RP-HPLC method that has been validated according to ICH guidelines for linearity, accuracy, precision, and robustness.

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the analysis of this compound is presented in Table 1.

Table 1: Optimized Chromatographic Conditions

| Parameter | Condition |

| Instrument | Shimadzu HPLC system with a Photodiode Array Detector |

| Column | Inertsil-C18 ODS (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Methanol: Acetonitrile (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 25 °C |

| Detection Wavelength | 250 nm |

| Run Time | Approximately 10 minutes |

Experimental Protocols

Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 15 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the range of 40-120 µg/mL.

Preparation of Sample Solutions (from Tablets)

-

Weigh and powder twenty this compound tablets.

-

Accurately weigh a portion of the powder equivalent to 500 mg of the active ingredient and transfer it to a 100 mL volumetric flask.

-

Add approximately 50 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.

-

Make up the volume to 100 mL with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm membrane filter.

-

Further dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range of the method.

Method Validation Summary

The developed RP-HPLC method was validated as per ICH guidelines, and the results are summarized in Table 2.

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 40 - 120 µg/mL |

| Correlation Coefficient (r²) | 0.999 |

| Accuracy (% Recovery) | 98% - 101% |

| Precision (%RSD) | |

| - Intra-day | 0.05% |

| - Inter-day | 0.02% |

| Limit of Detection (LOD) | 2.4 µg/mL |

| Limit of Quantification (LOQ) | 7.3 µg/mL |

| Robustness | The method was found to be robust with slight variations in flow rate (0.8 mL/min and 1.2 mL/min) |

| System Suitability | |

| - Tailing Factor | 1.2 |

| - Theoretical Plates | > 2000 |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows involved in the RP-HPLC method development and sample analysis for this compound quantification.

Caption: Workflow for RP-HPLC Method Development and Validation.

References

- 1. jopcr.com [jopcr.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. Development and Validation of Novel RP-HPLC method for the estimation of Naloxegol tablets in Pharmaceutical dosage forms. | PPTX [slideshare.net]

- 5. go.drugbank.com [go.drugbank.com]

In Vivo Animal Models for Studying Naloxegol Efficacy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of in vivo animal models for evaluating the efficacy of naloxegol, a peripherally acting mu-opioid receptor antagonist (PAMORA), in treating opioid-induced constipation (OIC). This document includes the mechanism of action, detailed experimental protocols, quantitative data from preclinical and clinical studies, and visualizations of key pathways and workflows.

Introduction to Naloxegol and Opioid-Induced Constipation